molecular formula C27H26N2O2 B11035464 (1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-4,4,6,8-tetramethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11035464
M. Wt: 410.5 g/mol
InChI Key: UYYMWZLOVWLSFG-UHFFFAOYSA-N
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Description

  • This compound is a novel pyrroloquinoline derivative with an intriguing structure. Let’s break it down:
    • The core structure consists of a pyrroloquinoline ring system.
    • The substituents include four methyl groups (at positions 4, 4, 6, and 8) and a phenoxyphenyl imino group.
    • The (1E) indicates that the imino group is in the E configuration (trans).
  • Overall, it’s a complex molecule with potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Reactions Undergone:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C27H26N2O2

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    6,9,11,11-tetramethyl-3-(4-phenoxyphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

    InChI

    InChI=1S/C27H26N2O2/c1-17-14-22-18(2)16-27(3,4)29-25(22)23(15-17)24(26(29)30)28-19-10-12-21(13-11-19)31-20-8-6-5-7-9-20/h5-15,18H,16H2,1-4H3

    InChI Key

    UYYMWZLOVWLSFG-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O)C)(C)C

    Origin of Product

    United States

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